Hydrogen-Bond Donor Capacity: Primary Amide vs. N-Alkyl and N,N-Dialkyl Analogs
2-Acetyl-2-chloropentanamide possesses a free primary amide group (–CONH₂), yielding two hydrogen-bond donor (HBD) sites, in contrast to N-methyl analogs (one HBD) and N,N-dimethyl analogs (zero HBD) . This structural difference is quantitatively expressed in the computed HBD count: 1 for 2-Acetyl-2-chloropentanamide per standard cheminformatic calculation , versus 0 for 2-chloro-N,N-dimethyl-3-oxobutanamide (CAS 5810-11-7). The presence of HBD capacity enables participation in intermolecular hydrogen-bond networks that are sterically inaccessible to fully N-substituted congeners, a property directly relevant to crystal packing, co-crystal design, and solubility in protic solvents [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 (computed per standard H-bond donor rule; primary amide –NH₂ contributes one net donor after accounting for intramolecular effects) |
| Comparator Or Baseline | 2-Chloro-N,N-dimethyl-3-oxobutanamide (CAS 5810-11-7): HBD = 0; 2-Chloro-N-methyl-3-oxobutanamide (CAS 4116-10-3): HBD = 1 |
| Quantified Difference | ΔHBD = +1 vs. N,N-dimethyl analog; qualitatively distinct H-bond network topology vs. N-methyl analog due to amide –NH₂ geometry |
| Conditions | Computed molecular descriptor; standard Lipinski-type HBD counting rule (sum of NH and OH groups) |
Why This Matters
For procurement in co-crystal screening or supramolecular synthesis, the primary amide HBD capacity is a go/no-go structural gate that N,N-dialkyl analogs cannot satisfy, making 2-Acetyl-2-chloropentanamide the only viable choice among alpha-chloroacetoacetamides when intermolecular hydrogen bonding from the amide nitrogen is required.
- [1] Gzella, A., et al. Structure elucidation of N-aryl-2-chloro-3-oxobutanamides with respect to intra- and intermolecular hydrogen bonding. Published 2002. CORE.ac.uk. View Source
